1-(2-Piperazin-1-ylpyridin-4-yl)ethanol
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C11H17N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8-9,12,15H,4-7H2,1H3 |
InChI Key |
BAOHTXMXGHBJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)N2CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Approach
A typical synthetic route can be summarized as follows:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-bromo-2-pyridineethanol or 4-chloromethylpyridine derivative | Bromination or chloromethylation of pyridine derivatives | Provides reactive site for nucleophilic substitution |
| 2 | Nucleophilic substitution with piperazine | Reaction of 4-bromo or 4-chloromethylpyridine derivative with piperazine in ethanol or methanol solvent, reflux conditions | Piperazine acts as nucleophile, substitution occurs at halogenated position |
| 3 | Purification | Recrystallization or column chromatography | Ensures removal of unreacted starting materials and byproducts |
This method is consistent with the preparation of related compounds such as (2-Piperazin-1-ylpyridin-4-yl)methylamine, which employs 4-chloromethylpyridine and piperazine under reflux in alcohol solvents, followed by purification.
Industrial Production Techniques
For industrial-scale synthesis, continuous flow reactors are often utilized. These provide enhanced control over reaction parameters such as temperature, residence time, and mixing, leading to improved yields and product purity. Automation and advanced purification methods such as preparative high-performance liquid chromatography (HPLC) or crystallization are employed to meet quality standards for pharmaceutical applications.
Alternative Synthetic Routes and Optimization
While the above method represents the classical approach, variations include:
- Using different halogenated pyridine precursors (e.g., chloromethyl, bromomethyl, or iodomethyl derivatives) to optimize reactivity.
- Modifying solvent systems (e.g., using dimethylformamide or acetonitrile) to improve nucleophilic substitution efficiency.
- Employing protecting groups on the ethanol moiety if sensitive functional groups are present during synthesis.
- Utilizing microwave-assisted synthesis to reduce reaction times.
These optimizations are aimed at enhancing reaction selectivity, yield, and scalability.
Chemical Reaction Analysis
The key reaction in the synthesis is the nucleophilic aromatic substitution (S_NAr) of the halogenated pyridine derivative by piperazine. The electron-deficient pyridine ring facilitates this substitution. The ethanol group at the 4-position can be introduced either before or after piperazine substitution depending on the synthetic route.
The piperazine nitrogen atoms provide sites for further functionalization or salt formation, which is important for pharmaceutical formulation. The ethanol group contributes to hydrogen bonding, affecting solubility and binding properties.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reaction | Solvent | Conditions | Purification | Scale |
|---|---|---|---|---|---|---|
| Classical batch synthesis | 4-chloromethylpyridine, piperazine | Nucleophilic substitution | Ethanol or methanol | Reflux, several hours | Recrystallization or chromatography | Lab to pilot scale |
| Continuous flow synthesis | Same as above | Nucleophilic substitution | Variable (optimized for flow) | Controlled temperature and residence time | Automated purification | Industrial scale |
| Microwave-assisted synthesis | Same as above | Nucleophilic substitution | Polar aprotic solvents | Microwave irradiation, short time | Chromatography | Lab scale |
Research Findings and Applications
The compound's preparation methods have been adapted to facilitate its use in medicinal chemistry, especially as a scaffold for kinase inhibitors targeting the Rearranged During Transfection (RET) kinase, which is implicated in various cancers. The ability to selectively functionalize the piperazine and pyridine rings allows for the development of derivatives with enhanced biological activity and pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, while the ethanol group can form hydrogen bonds, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol and selected analogs:
Key Differences and Implications
Aromatic vs. Aliphatic Substituents
- This feature may enhance binding affinity in protein targets compared to purely aliphatic derivatives.
- The 4-fluorophenyl group in 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone provides electronegativity and metabolic stability, whereas the pyridine in the target compound offers a hydrogen-bond acceptor site.
Piperazine vs. Piperidine Rings
- Piperazine (two nitrogen atoms) in the target compound increases basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen) in 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone . This may influence pharmacokinetic properties like solubility and blood-brain barrier penetration.
Functional Group Variations
- The ethanol group in the target compound enhances hydrophilicity, contrasting with the ethanone group in 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone , which reduces polarity and may affect metabolic pathways.
- In 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol , the primary amine on the phenyl ring enables conjugation reactions, whereas the target compound lacks this reactivity.
Salt Forms and Solubility
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres is common to promote amine-pyridine coupling. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product . Optimization includes adjusting reaction temperatures (e.g., 80–110°C) and stoichiometric ratios (1:1.2 for amine:halopyridine) to maximize yield.
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns on the pyridine and piperazine rings.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO).
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch at ~3300 cm) .
- Chromatography : HPLC with UV detection ensures >95% purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Standardize protocols:
- Use identical cell lines (e.g., HEK-293 for receptor binding assays).
- Validate results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Perform dose-response curves (EC/IC) to compare potency .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to reduce oxidative metabolism.
- Prodrug Design : Mask the ethanol group as an ester to enhance bioavailability.
- In Vitro Assays : Use liver microsomes or cytochrome P450 inhibition studies to predict metabolic pathways .
Q. How does the spatial arrangement of substituents affect binding to target receptors?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin or dopamine receptors.
- X-ray Crystallography : Resolve co-crystal structures with receptors (e.g., 5-HT) to identify key hydrogen bonds or hydrophobic contacts .
- SAR Table :
| Substituent Position | Binding Affinity (K, nM) | Notes |
|---|---|---|
| 2-Piperazine | 12.4 ± 1.2 | High selectivity for 5-HT |
| 4-Ethanol | 45.6 ± 3.8 | Reduced lipophilicity |
Q. What experimental designs mitigate side reactions during functionalization of the piperazine ring?
- Methodological Answer :
- Protecting Groups : Temporarily block the ethanol group with tert-butyldimethylsilyl (TBS) ether to prevent oxidation during alkylation.
- Low-Temperature Reactions : Conduct substitutions at 0–5°C to minimize unwanted ring-opening.
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of secondary amines .
Data Interpretation and Reproducibility
Q. How should researchers address inconsistencies in reported solubility data?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry.
- Standardized Protocols : Report temperature (e.g., 25°C) and agitation method (e.g., vortexing for 30 min).
- QC Measures : Use USP reference standards for calibration .
Q. What statistical approaches validate reproducibility in pharmacological assays?
- Methodological Answer :
- Power Analysis : Ensure n ≥ 3 replicates per group to detect 20% effect size with 80% power.
- Blinding : Randomize sample processing to reduce bias.
- Meta-Analysis : Pool data from independent labs using random-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
